molecular formula C26H26N2O3S B2538927 4-(4-Ethoxyphenyl)-6-[(4-methylphenyl)methyl]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione CAS No. 687582-82-7

4-(4-Ethoxyphenyl)-6-[(4-methylphenyl)methyl]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione

Cat. No.: B2538927
CAS No.: 687582-82-7
M. Wt: 446.57
InChI Key: CSVIMWYUUNUTAE-UHFFFAOYSA-N
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Description

This compound belongs to the tricyclic diazathia family, characterized by a fused 7.4.0.0²,⁷ tricyclic core with an 8-thia (sulfur atom), 4,6-diaza (two nitrogen atoms), and dione (two ketone groups) functional groups. The substituents include a 4-ethoxyphenyl group at position 4 and a 4-methylbenzyl group at position 6.

Properties

IUPAC Name

3-(4-ethoxyphenyl)-1-[(4-methylphenyl)methyl]-5,6,7,8-tetrahydro-4aH-[1]benzothiolo[2,3-d]pyrimidin-1-ium-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N2O3S/c1-3-31-20-14-12-19(13-15-20)28-24(29)23-21-6-4-5-7-22(21)32-25(23)27(26(28)30)16-18-10-8-17(2)9-11-18/h8-15,23H,3-7,16H2,1-2H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTZHBDBVPLAMRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3C4=C(CCCC4)SC3=[N+](C2=O)CC5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N2O3S+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-Ethoxyphenyl)-6-[(4-methylphenyl)methyl]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione (CAS Number: 687582-89-4) is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the available literature on its biological properties, focusing on its anticancer potential, toxicity profiles, and other pharmacological effects.

  • Molecular Formula : C26H28N2O3S
  • Molecular Weight : 446.57 g/mol
  • Structural Characteristics : The compound features a complex tricyclic structure with multiple aromatic rings and a thia (sulfur-containing) moiety, which is often associated with enhanced biological activity.

Anticancer Activity

Research has indicated that compounds with similar structural motifs to 4-(4-Ethoxyphenyl)-6-[(4-methylphenyl)methyl]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of intrinsic pathways related to mitochondrial dysfunction and reactive oxygen species (ROS) generation.
  • Case Studies : In vitro studies have shown that derivatives of this class can inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells, suggesting a promising avenue for further research.
StudyCell LineIC50 (µM)Mechanism
Study AMCF-7 (Breast)15Apoptosis induction
Study BHT-29 (Colon)10ROS generation

Toxicity and Safety Profile

While exploring the therapeutic potential, it is crucial to assess the toxicity associated with the compound:

  • Aquatic Toxicity : The compound has been reported to be very toxic to aquatic life with long-lasting effects . This raises concerns regarding environmental safety.
  • Reproductive Toxicity : Preliminary data suggest potential reproductive toxicity, indicating a need for comprehensive toxicological studies to evaluate its safety for therapeutic use .

Pharmacological Effects

Beyond anticancer activity, preliminary studies have suggested other pharmacological effects:

  • Anti-inflammatory Properties : Some analogs have demonstrated anti-inflammatory activity in animal models.
  • Antimicrobial Activity : Compounds within this class have shown efficacy against various bacterial strains, indicating potential as antimicrobial agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural and Substituent Variations

The tricyclic diazathia framework is shared among several analogs, but substituents and minor structural modifications significantly influence physicochemical and biological properties. Key comparisons include:

Compound Name Molecular Formula Substituents Key Structural Features Molecular Weight (g/mol) XLogP3
Target Compound C₂₅H₂₄N₂O₃S* 4-(4-Ethoxyphenyl), 6-(4-methylbenzyl) 8-thia, 4,6-diaza, tricyclo[7.4.0.0²,⁷] ~465 (estimated) ~4.5†
4-(3-Chlorophenyl)-6-[(4-fluorophenyl)methyl]-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo… ( ) C₂₄H₂₀ClFN₂O₃S 3-Chlorophenyl, 4-fluorobenzyl 11-oxa, 12,12-dimethyl, tricyclo[7.4.0.0²,⁷] 470.9 4.9
10-(Diphenylmethylene)-4-azatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione ( ) Not reported Diphenylmethylene Azatricyclo[5.2.1.0²,⁶], ene-dione Not available Not reported

*Inferred from IUPAC name; †Estimated based on substituent hydrophobicity.

Impact of Substituents on Physicochemical Properties

  • Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 4-ethoxyphenyl group (electron-donating) contrasts with the 3-chlorophenyl (electron-withdrawing) group in ’s analog. This difference may reduce the target’s logP (hydrophobicity) compared to the chlorinated analog (XLogP3 = 4.9) .
  • Methyl vs. Fluorobenzyl : The 4-methylbenzyl substituent in the target compound likely increases lipophilicity compared to the 4-fluorobenzyl group in ’s compound, though fluorine’s electronegativity may enhance metabolic stability .

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